- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesisJournal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435,
Cas no 95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)

95715-86-9 structure
Product Name:3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
CAS No:95715-86-9
Molecular Formula:C12H21NO5
Molecular Weight:259.298844099045
MDL:MFCD00674041
CID:802827
PubChem ID:354335394
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Properties
Names and Identifiers
-
- METHYL (R)-(+)-3-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- METHYL (R)-(+)-3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- (R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
- (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3,4-Oxazolidinedicarboxylicacid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- NULL
- (R)-(+)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- 3-tert-Butyl 4-Methyl (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylate
- (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl 4-Methyl Ester
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (R)- (ZCI)
- (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic acid 3-tert-butyl ester 4-methyl ester
- (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
- 3-O-tert-Butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- B5352
- 95715-86-9
- DTXSID60350836
- CS-D1220
- 3,4-Oxazolidinedicarboxylicacid,2,2-dimethyl-,3-(1,1-dimethylethyl)4-methyl ester,(4R)-
- MFCD00674041
- SCHEMBL121419
- EN300-651263
- (R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- PS-7373
- BP-12795
- Methyl (R)-(+)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate, 98%
- Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- Methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate, N-BOC protected
- (4R)-2,2-Dimethyl-3,4-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 4-Methyl Ester; (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl Ester 4-Methyl Ester;
- O3-tert-Butyl O4-methyl (4R)-2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3-(1,1-Dimethylethyl)-4-methyl-(r)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
- N88SYW3697
- ZNBUXTFASGDVCL-MRVPVSSYSA-N
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl 3-tert-butoxycarbonyl-2,2-dimethyloxazolidine-4-(R)-carboxylate
- AKOS015893990
-
- MDL: MFCD00674041
- InChIKey: ZNBUXTFASGDVCL-MRVPVSSYSA-N
- Inchi: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
- SMILES: C(N1C(C)(C)OC[C@@H]1C(=O)OC)(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 259.14197277g/mol
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 5
- Monoisotopic Mass: 259.14197277g/mol
- Heavy Atom Count: 18
- Complexity: 345
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.4
- Topological Polar Surface Area: 65.1Ų
Experimental Properties
- LogP: 1.46930
- PSA: 65.07000
- Refractive Index: n20/D 1.444(lit.)
- Boiling Point: 102°C/2mmHg(lit.)
- Flash Point: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- Solubility: Slightly soluble (3.9 g/l) (25 º C),
- Color/Form: liquid
- Optical Activity: [α]20/D +54°, c = 1.3 in chloroform
- Density: 1.082 g/mL at 25 °C(lit.)
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003RZR-250mg |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |
95715-86-9 | 97% | 250mg |
$4.00 | 2025-02-20 | |
A2B Chem LLC | AB75447-250mg |
(R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine |
95715-86-9 | 97% | 250mg |
$4.00 | 2024-04-19 | |
Aaron | AR003S83-250mg |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |
95715-86-9 | 97% | 250mg |
$4.00 | 2024-07-18 | |
Ambeed | A466943-250mg |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 250mg |
$5.0 | 2025-02-20 | |
Apollo Scientific | OR5403-1g |
3-tert-Butyl 4-methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
95715-86-9 | 1g |
£12.00 | 2024-07-28 | ||
Cooke Chemical | BD3651145-250mg |
Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 250mg |
RMB 24.00 | 2025-02-21 | |
Crysdot LLC | CD11003326-25g |
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |
95715-86-9 | 95+% | 25g |
$376 | 2024-07-19 | |
Enamine | EN300-651263-0.05g |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
95715-86-9 | 95% | 0.05g |
$19.0 | 2023-06-03 | |
eNovation Chemicals LLC | D694416-1g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 1g |
$105 | 2021-09-24 | |
TRC | B690090-500mg |
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |
95715-86-9 | 500mg |
$ 69.00 | 2023-09-08 |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone ; 2 h, rt
Reference
- Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial AgentsJournal of Medicinal Chemistry, 2006, 49(11), 3064-3067,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C; 0 °C → rt; 17 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
Reference
- Preparation of (R)-4-formyl-2,2-dimethyl-3-oxazoline carboxylic acid tert butyl ester, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: 2,2-Dimethoxypropane , Boron trifluoride etherate
Reference
- Docking study, synthesis and SAH-hydrolase inhibitory activity of L-adeninylalanine and related analoguesLetters in Drug Design & Discovery, 2005, 2(8), 579-583,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Diethyl ether , Boron trifluoride Solvents: Acetone ; 2 h, rt
Reference
- Effects on polo-like kinase 1 polo-box domain binding affinities of peptides incurred by structural variation at the phosphoamino acid positionBioorganic & Medicinal Chemistry, 2013, 21(14), 3996-4003,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Acetone ; rt; 2 h, rt
Reference
- Generating stereodiversity: Diastereoselective fluorination and highly diastereoselective epimerization of α-amino acid building blocksOrganic Letters, 2018, 20(12), 3574-3578,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0 °C → rt; overnight, rt
Reference
- In Search of Small Molecules That Selectively Inhibit MBOAT4Molecules, 2021, 26(24),,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
Reference
- Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activitiesBioorganic & Medicinal Chemistry, 2015, 23(4), 759-769,
Synthetic Circuit 9
Reaction Conditions
Reference
- Total Synthesis of (+)-Galactostatin. An Illustration of the Utility of the Thiazole-Aldehyde SynthesisJournal of Organic Chemistry, 1995, 60(15), 4749-54,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetone ; 16 h, rt
Reference
- Preparation of heterocyclic compounds as antibacterial compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Reference
- Methods and intermediates for synthesizing SK1-I, United States, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; 48 h, rt
Reference
- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 0.5 h, 110 °C
Reference
- Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 48 h, 20 °C
1.2 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Sodium carbonate ; neutralized
Reference
- Orthogonally protected glycerols and 2-aminodiols: useful building blocks in heterocyclic chemistryARKIVOC (Gainesville, 2010, (9), 108-126,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 min, 0 °C; overnight, 25 °C; 27 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Preparation of oxodiazabicyclooctenyl hydrogen sulfate derivatives for use as beta-lactamase inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
Reference
- 4,4-Difluorinated analogues of -arginine and N G-hydroxy--arginine as mechanistic probes for nitric oxide synthaseBioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1758-1762,
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 1 h, reflux
Reference
- Synthesis of fluorescent lactosylceramide stereoisomersChemistry and Physics of Lipids, 2006, 142(1-2), 58-69,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone
Reference
- Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell linesEuropean Journal of Medicinal Chemistry, 2017, 138, 13-25,
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Acetone
Reference
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluationMedChemComm, 2014, 5(11), 1693-1699,
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- Facile synthesis of L-3,4-didehydrovaline constituting an antibiotic, phomopsin ASynthesis, 2000, (5), 634-636,
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Raw materials
- 3-Oxazolidinecarboxylic acid, 4-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-(2-thiazolyl)-2-propenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, [R-[R*,R*-(Z)]]-
- Di-tert-butyl dicarbonate
- Boc-Ser-OMe
- D-Serine
- H-D-Ser-OMe.HCl
- 2,2-Dimethoxypropane
- Boc-D-ser-ome
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preparation Products
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
(CAS:95715-86-9)
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Email:1986399151@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:95715-86-9)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:95715-86-9)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Related Literature
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Xiao-Meng Zhang,Chao-Wei Zhao,Jian-Ping Ma,Qi-Kui Liu,Yu-Bin Dong Chem. Commun., 2015,51, 839-842
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Leqiong Xu,Liping Guo,Gengshen Hu,Jinghan Chen,Xin Hu,Sunli Wang,Wei Dai,Maohong Fan RSC Adv., 2015,5, 37964-37969
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C. I. Contescu,M. F. Chisholm,V. R. Cooper,J. Guo,L. He,Y. Ihm,E. Mamontov,Y. B. Melnichenko,R. J. Olsen,S. J. Pennycook,M. B. Stone,H. Zhang,N. C. Gallego J. Mater. Chem. A, 2013,1, 9341-9350
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Ravinderpal Kour Sodhi,Satya Paul,J. H. Clark Green Chem., 2012,14, 1649-1656
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate

Purity:99%
Quantity:100g
Price($):286.0